4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is a compound that features both an imidazole ring and a benzenamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine typically involves the condensation of 4-methoxybenzenamine with 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The imidazole ring can be hydrogenated under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxy-N-((1-methyl-5-amino-1H-imidazol-2-yl)methylene)benzenamine.
Reduction: Formation of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-N-methylbenzenamine: Similar structure but lacks the imidazole ring.
1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde: Contains the imidazole ring but lacks the benzenamine structure.
Uniqueness
4-Methoxy-N-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)benzenamine is unique due to the combination of the imidazole ring and the benzenamine structure, which imparts distinct chemical and biological properties not found in the individual components.
Eigenschaften
CAS-Nummer |
129661-60-5 |
---|---|
Molekularformel |
C12H12N4O3 |
Molekulargewicht |
260.25 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-1-(1-methyl-5-nitroimidazol-2-yl)methanimine |
InChI |
InChI=1S/C12H12N4O3/c1-15-11(14-8-12(15)16(17)18)7-13-9-3-5-10(19-2)6-4-9/h3-8H,1-2H3 |
InChI-Schlüssel |
JKVRMNBSCZQEPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CN=C1C=NC2=CC=C(C=C2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.